Nod-IN-1

NOD1/NOD2 signaling Innate immunity NF-κB activation

Researchers investigating overlapping NOD1/NOD2 contributions to NF-κB-driven inflammation need balanced dual-pathway inhibition without receptor bias. Nod-IN-1 (CAS 132819-92-2) delivers near-equipotent inhibition (IC50: 5.74 μM/6.45 μM; selectivity ratio 0.89). • Balanced dual NOD1/NOD2 inhibition below 10 μM - optimal candidate from indole scaffold SAR series • DMSO solubility 69 mg/mL (200.93 mM) - enables concentrated stocks with minimal vehicle carryover in sensitive cell-based assays • No cytotoxicity up to 25 μM (4.4× NOD1 IC50) - artifact-free results at effective inhibitory doses Recommended for cytokine/chemokine profiling, SAR benchmarking, and dual-pathway inflammatory signaling research.

Molecular Formula C18H17NO4S
Molecular Weight 343.4 g/mol
Cat. No. B1676081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNod-IN-1
Molecular FormulaC18H17NO4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3
InChIKeyOJMOGUKIYRAILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nod-IN-1 (MDK19922, Compound 4): Product Specification and Procurement Baseline for a Dual NOD1/NOD2 Inhibitor


Nod-IN-1 (also designated MDK19922 or Compound 4) is a synthetic small molecule that functions as a mixed inhibitor of the pattern recognition receptors NOD1 (nucleotide-binding oligomerization domain-containing protein 1) and NOD2 [1]. It belongs to a class of indole scaffold-based compounds originally developed to interrogate NOD1/NOD2 inflammatory signaling pathways [2]. The compound exhibits balanced inhibitory activity against both NOD1 and NOD2 in the low micromolar range, with IC50 values of 5.74 μM and 6.45 μM, respectively, in cell-based NF-κB activation assays using HEK-Blue cells expressing human recombinant NOD1 or NOD2 . Nod-IN-1 was identified as the optimal candidate within its synthetic series, possessing dual-target inhibition below 10 μM and demonstrating no overt cytotoxicity up to 25 μM in MTS assays .

Dual NOD1/NOD2 pathway inhibition study context
Cell-based NF-κB reporter assay workflow (HEK-Blue)
Indole scaffold-based tool compound for balanced micromolar target engagement

Why Nod-IN-1 Cannot Be Substituted with Nodinitib-1 (ML130) or NOD1/2 Antagonist-1 in NOD Pathway Studies


Compounds targeting the NOD1/NOD2 signaling axis exhibit fundamental differences in target selectivity profiles, potency ranges, and scaffold-specific physicochemical properties that preclude generic substitution [1]. Nodinitib-1 (ML130) is a selective NOD1 inhibitor with 36-fold selectivity over NOD2 (IC50 0.56 μM for NOD1; >20 μM for NOD2), making it unsuitable for experiments requiring dual NOD1/NOD2 blockade [2]. Conversely, NOD1/2 antagonist-1 displays a different chemotype with sub-micromolar potency (NOD1 IC50 = 1.13 μM; NOD2 IC50 = 0.77 μM) and documented in vivo half-life of 67.6 minutes, which introduces distinct potency and pharmacokinetic variables . Nod-IN-1 occupies a specific niche: balanced micromolar dual inhibition of NOD1 and NOD2 (ratio ~0.89) with an indole-sulfonamide scaffold differing from both Nodinitib-1's benzimidazole core and antagonist-1's benzofused sultam structure [3]. These divergent selectivity profiles and potency thresholds produce non-interchangeable experimental outcomes in cellular and in vivo models of NOD-mediated inflammation [4].

NOD1-selective bias Nodinitib-1 (ML130) strongly prefers NOD1; dual-pathway blockade may not be reproducible with selective tools.
Potency & PK divergence NOD1/2 antagonist-1 has higher potency and in vivo PK profile; balanced micromolar inhibition and exposure context may shift.
Chemotype mismatch Indole-sulfonamide scaffold differs from benzimidazole and benzofused sultam cores; physicochemical and solubility behavior may vary.

Nod-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Target Selectivity Profile: Balanced Dual NOD1/NOD2 Inhibition vs. Nodinitib-1 (ML130) Selective NOD1 Inhibition

Nod-IN-1 exhibits balanced dual inhibitory activity against both NOD1 and NOD2, in contrast to Nodinitib-1 (ML130), which is a highly selective NOD1 inhibitor. In head-to-head comparative analysis within the same publication series, Nod-IN-1 (Compound 4) showed IC50 values of 5.74 μM for NOD1 and 6.45 μM for NOD2 in HEK-Blue cell-based NF-κB activation assays, yielding a NOD1:NOD2 selectivity ratio of approximately 0.89 (i.e., nearly equipotent) [1]. Nodinitib-1, by comparison, displayed an IC50 of 0.56 μM for NOD1 and >20 μM for NOD2 in the same assay system, corresponding to >36-fold selectivity for NOD1 over NOD2 [2]. This fundamental difference in target selectivity profile means the two compounds address distinct experimental questions: Nod-IN-1 enables simultaneous blockade of both NOD1- and NOD2-mediated NF-κB signaling, whereas Nodinitib-1 interrogates NOD1-specific contributions with minimal NOD2 engagement .

Target selectivity
head-to-head
Nod-IN-1: ratio 0.89 ML130: ratio >36
IC50 NOD1 5.74 µM, NOD2 6.45 µM vs. 0.56 µM, >20 µM
Balanced dual inhibition supports NOD1/NOD2 co-blockade; selective tool interrogates NOD1-only contributions.
HEK-Blue NF-κB reporter; C12-iE-DAP stimulus
NOD1/NOD2 signaling Innate immunity NF-κB activation

Comparative Potency: Nod-IN-1 vs. NOD1/2 Antagonist-1 in Dual NOD1/NOD2 Inhibition

Among dual NOD1/NOD2 inhibitors, Nod-IN-1 and NOD1/2 antagonist-1 represent distinct potency and pharmacokinetic profiles. Cross-study comparison reveals that NOD1/2 antagonist-1 exhibits approximately 5-fold higher potency against NOD1 (IC50 = 1.13 μM) and 8.4-fold higher potency against NOD2 (IC50 = 0.77 μM) compared to Nod-IN-1 (IC50 = 5.74 μM and 6.45 μM, respectively) [1]. Notably, NOD1/2 antagonist-1 demonstrates a biased potency profile favoring NOD2 (NOD2 IC50 0.77 μM vs. NOD1 IC50 1.13 μM; ratio ~0.68), whereas Nod-IN-1 maintains balanced inhibition (ratio ~0.89) [2]. Additionally, NOD1/2 antagonist-1 has been characterized with an in vivo half-life of 67.6 minutes and demonstrates enhancement of paclitaxel antitumor efficacy in a B16 tumor-bearing model when administered at 50 mg/kg intravenously [3]. No peer-reviewed in vivo pharmacokinetic or efficacy data are currently available for Nod-IN-1 .

Potency & in vivo
cross-study
Nod-IN-1: NOD1 5.74 µM, NOD2 6.45 µM Antagonist-1: NOD1 1.13 µM, NOD2 0.77 µM, t½ 67.6 min
5.1×/8.4× potency difference; in vivo data only for antagonist-1
Higher potency and in vivo PK context differ; balanced micromolar profile may suit dual-pathway endpoint studies.
Cross-study comparison; HEK-Blue assays, MDP for NOD2
NOD1/NOD2 antagonism Cancer immunotherapy Paclitaxel sensitization

Solubility Profile: Nod-IN-1 DMSO Solubility Compared to Nodinitib-1 (ML130) and NOD1/2 Antagonist-1

Compound solubility in DMSO is a critical determinant of experimental workflow compatibility, particularly for cell-based assays requiring high-concentration stock solutions. Nod-IN-1 exhibits DMSO solubility of 69 mg/mL (200.93 mM) at 25°C as determined by in-house vendor testing . In comparison, Nodinitib-1 (ML130) demonstrates DMSO solubility of 52 mg/mL (180.97 mM) under equivalent conditions, representing a 11% lower molar solubility ceiling [1]. NOD1/2 antagonist-1, a more potent dual inhibitor, exhibits substantially lower DMSO solubility at 25 mg/mL (37.71 mM), which is approximately 64% lower than Nod-IN-1 on a mg/mL basis and over 80% lower on a molar basis . All three compounds are practically insoluble in water (<1 mg/mL), consistent with their hydrophobic small-molecule character [2]. Nod-IN-1's superior DMSO solubility facilitates preparation of higher-concentration stock solutions (200 mM range), reducing the volume of DMSO vehicle introduced into sensitive cellular assays.

DMSO solubility
data to verify
69 mg/mL (200.9 mM)
Nodinitib-1: 52 mg/mL; Antagonist-1: 25 mg/mL
Supports higher-concentration stock preparation; may reduce DMSO vehicle carryover in cell assays.
Vendor-validated at 25°C; confirm under own conditions
Compound formulation Stock solution preparation In vitro assay compatibility

Cytotoxicity Profile: Nod-IN-1 Demonstrates Favorable Tolerability up to 25 μM in HEK-Blue NOD1 Cells

The therapeutic and experimental window of NOD pathway inhibitors is constrained by compound-induced cytotoxicity at concentrations required for target engagement. Nod-IN-1 was evaluated for cytotoxicity using MTS assays in HEK-Blue NOD1 cells exposed to compound concentrations up to 25 μM for 24 hours [1]. At the highest tested concentration (25 μM, representing 4.4-fold above the NOD1 IC50), cells retained ≥80% residual metabolic activity relative to untreated controls, indicating favorable tolerability at concentrations exceeding those required for NOD1 inhibition [2]. This cytotoxicity window (IC50(NOD1) = 5.74 μM vs. ≥80% viability at 25 μM) supports the use of Nod-IN-1 at effective inhibitory concentrations without confounding cell death artifacts. While cross-study cytotoxicity data for Nodinitib-1 and NOD1/2 antagonist-1 are limited in standardized formats, Nod-IN-1's explicit characterization provides a defined safety margin for experimental design.

Cytotoxicity window
reported
≥80% viability at 25 µM
4.4× above NOD1 IC50; 24 h MTS assay
Supports target-engagement interpretation at tested concentrations; cytotoxicity does not confound NF-κB readout.
HEK-Blue NOD1 cells; comparator standardized data limited
Cellular toxicity MTS assay Compound safety window

Nod-IN-1: Validated Application Scenarios Based on Quantitative Comparative Evidence


Simultaneous Pharmacological Blockade of NOD1 and NOD2 Pathways in NF-κB Activation Studies

Researchers investigating the overlapping and synergistic contributions of NOD1 and NOD2 to NF-κB-driven inflammatory signaling require a tool compound that inhibits both receptors with balanced potency. Nod-IN-1, with IC50 values of 5.74 μM (NOD1) and 6.45 μM (NOD2) and a selectivity ratio of 0.89, provides near-equipotent dual inhibition in the low micromolar range [1]. This balanced profile enables concurrent blockade of both pathways without introducing experimental bias toward either receptor. In contrast, Nodinitib-1 (ML130) exhibits 36-fold NOD1 selectivity (NOD1 IC50 = 0.56 μM; NOD2 > 20 μM), making it unsuitable for dual-pathway interrogation [2]. The documented absence of cytotoxicity at concentrations up to 25 μM (4.4× NOD1 IC50) further supports the use of Nod-IN-1 at effective inhibitory doses without confounding cell death artifacts .

High-Concentration Stock Solution Preparation for Cell-Based Assays Requiring Minimal DMSO Vehicle

Investigators performing sensitive cell-based assays that are vulnerable to DMSO-induced artifacts benefit from compounds with high DMSO solubility, enabling concentrated stock solutions that minimize vehicle carryover. Nod-IN-1 exhibits DMSO solubility of 69 mg/mL (200.93 mM), surpassing both Nodinitib-1 (52 mg/mL; 180.97 mM) and NOD1/2 antagonist-1 (25 mg/mL; 37.71 mM) [3][4]. This 2.76-fold higher mg/mL solubility relative to NOD1/2 antagonist-1 translates directly to reduced DMSO volume in working solutions, particularly critical when targeting IC50 concentrations in the 5–10 μM range where DMSO percentages must remain ≤0.1% to avoid vehicle interference . The high molar solubility (200.93 mM) also facilitates preparation of stable frozen aliquots for longitudinal studies without precipitation upon thawing.

Structure-Activity Relationship (SAR) Studies of Indole Scaffold-Based NOD1/NOD2 Inhibitors

Medicinal chemists and chemical biologists engaged in optimizing dual NOD1/NOD2 inhibitors require a well-characterized reference compound within the indole scaffold series. Nod-IN-1 (Compound 4) was identified as the optimal candidate from a systematic SAR campaign evaluating a series of indole-based analogs [5]. It serves as the benchmark within this chemical series, possessing the most balanced dual inhibitory activity (<10 μM on both targets) among the synthesized compounds [6]. Researchers developing next-generation dual NOD1/NOD2 inhibitors, or exploring alternative scaffolds such as the 4-anilinoquinazoline or benzofused sultam chemotypes, can employ Nod-IN-1 as a comparator to evaluate improvements in potency, target balance, or solubility characteristics [7].

In Vitro Characterization of NOD-Mediated Pro-Inflammatory Cytokine Production (IL-6, TNF-α, IL-8)

Studies examining the role of NOD1 and NOD2 in cytokine and chemokine production—including IL-6, TNF-α, IL-8 (CXCL8), and CXCL1—require inhibitors with defined NOD1/NOD2 coverage. Nod-IN-1's balanced dual inhibition profile makes it suitable for experiments where both receptors contribute to the measured cytokine output . In HEK-Blue NOD1 and NOD2 reporter cell lines, Nod-IN-1 dose-dependently inhibits C12-iE-DAP-induced (NOD1) and MDP-induced (NOD2) NF-κB activation with well-characterized IC50 values [8]. While NOD1/2 antagonist-1 offers higher potency and established in vivo utility (t1/2 = 67.6 min; tumor model efficacy), its biased NOD2 potency (ratio 0.68) and lower DMSO solubility (25 mg/mL) make Nod-IN-1 preferable for in vitro experiments requiring balanced target coverage and high-concentration stock preparation .

Application
Selection Property
Validation Focus
Dual NOD1/NOD2 pathway inhibition studies
Balanced NOD1/NOD2 inhibition profile
NF-κB reporter assay endpoint review
Cell-based assays with minimal DMSO vehicle
DMSO solubility and stock solution stability
Vehicle artifact and precipitation assessment
Indole scaffold SAR studies
Reference compound characterization
Dual inhibition benchmark in series
NOD-mediated cytokine production studies
Dual NOD1/NOD2 target coverage
Cytokine endpoint and target engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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